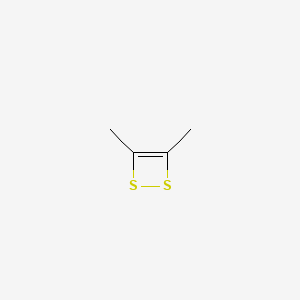

1,2-Dithiete, 3,4-dimethyl-

Description

Historical Perspectives and Early Discoveries of 1,2-Dithiete Systems

The study of 1,2-dithiete systems is a chapter in the ongoing exploration of organosulfur compounds. While the parent, unsubstituted 1,2-dithiete is a subject of theoretical and spectroscopic interest, its substituted derivatives have been more readily isolated and studied. wikipedia.org Early research into the synthesis of these compounds often involved the reaction of alkynes with sulfur. britannica.com For instance, the reaction of certain alkynes with elemental sulfur has been shown to yield stable 1,2-dithietes. researchgate.net A significant breakthrough in this area was the synthesis of 3,4-bis(trifluoromethyl)-1,2-dithiete (B13424082) from the reaction of hexafluoro-2-butyne (B1329351) with molten sulfur, which resulted in a particularly stable derivative. wikipedia.org The development of synthetic routes to various 1,2-dithietes has been crucial for exploring their chemical behavior and potential uses.

Significance of Strained Four-Membered Heterocycles in Chemical Research

Four-membered heterocyclic compounds, including 1,2-dithietes, are of considerable interest in modern chemistry due to their unique properties stemming from ring strain. numberanalytics.comnumberanalytics.com This strain influences their stability and reactivity, making them valuable as reactive intermediates and building blocks for more complex molecules. numberanalytics.combritannica.com

The inherent ring strain in four-membered heterocycles makes them susceptible to ring-opening reactions, a characteristic that is exploited in organic synthesis. britannica.commsu.edu These reactions can lead to the formation of new functional groups and molecular scaffolds. ontosight.ai The presence of heteroatoms like sulfur within the ring further influences the electronic properties and reactivity of these compounds. numberanalytics.com The study of strained heterocycles like 3,4-dimethyl-1,2-dithiete provides fundamental insights into chemical bonding, reaction mechanisms, and the synthesis of novel molecular architectures. chim.it

Aromaticity and Electronic Structure Considerations in 1,2-Dithietes

A key feature of the 1,2-dithiete ring system is its aromatic character. wikipedia.org With six π-electrons, 1,2-dithietes are considered aromatic organosulfur compounds. wikipedia.org This aromaticity contributes to their stability, which is greater than their open-chain isomers. wikipedia.org The electronic structure of 1,2-dithietes has been the subject of numerous theoretical and experimental studies. wikipedia.orgexaly.com

Quantum chemical calculations have been instrumental in understanding the stability and electronic properties of these systems. wikipedia.org For the parent 1,2-dithiete, calculations have shown it to be more stable than its valence isomer, dithioglyoxal. wikipedia.org The degree of aromaticity can be influenced by the substituents on the carbon atoms of the ring. researchgate.net In the case of 3,4-bis(trifluoromethyl)-1,2-dithiete, electron diffraction studies have provided experimental evidence for its aromatic nature, revealing an elongated carbon-carbon double bond and shortened carbon-sulfur bonds. wikipedia.org The electronic structure of these compounds is also relevant to their ability to act as ligands in coordination chemistry, forming complexes with various metals. wikipedia.orgnih.gov

Table 1: Physical and Chemical Properties of 1,2-Dithiete, 3,4-dimethyl-

| Property | Value |

|---|---|

| CAS Number | 74378-81-7 |

| Molecular Formula | C4H6S2 |

| Appearance | Colorless liquid lookchem.com |

| Odor | Pungent lookchem.com |

| Boiling Point | 119.2 °C at 760 mmHg lookchem.com |

| Density | 1.171 g/cm³ lookchem.com |

| Refractive Index | 1.56 lookchem.com |

| Flash Point | 13.8 °C lookchem.com |

| Vapor Pressure | 19.3 mmHg at 25°C lookchem.com |

| Solubility in Water | Insoluble lookchem.com |

Structure

3D Structure

Properties

CAS No. |

74378-81-7 |

|---|---|

Molecular Formula |

C4H6S2 |

Molecular Weight |

118.2 g/mol |

IUPAC Name |

3,4-dimethyldithiete |

InChI |

InChI=1S/C4H6S2/c1-3-4(2)6-5-3/h1-2H3 |

InChI Key |

LGCIOZYTJXEIDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SS1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dithietes, with Emphasis on 3,4 Dimethyl 1,2 Dithiete

Strategies for Carbon-Sulfur and Sulfur-Sulfur Bond Formation in Four-Membered Rings

The construction of the strained 1,2-dithiete ring requires specific strategies to form the necessary carbon-sulfur (C-S) and sulfur-sulfur (S-S) bonds. These methods often involve the use of highly reactive intermediates and carefully controlled reaction conditions.

A direct approach to forming the 1,2-dithiete ring is the reaction of alkynes with elemental sulfur. This method has been successfully employed for the synthesis of various 1,2-dithiete derivatives. The success of this reaction is highly dependent on the steric bulk of the substituents on the alkyne. For instance, alkynes with bulky substituents such as 2,2,5,5-tetramethyl-3-hexyne and 1,2-di-(1-adamantyl)ethyne react with sulfur to yield stable 1,2-dithietes in moderate to good yields (46-65%). oup.com In contrast, less hindered alkynes tend to form 1,4-dithiins and thiophenes as the final products. oup.com This is because the initially formed 1,2-dithietes can tautomerize to the corresponding 1,2-dithioxo compounds, which then undergo further reactions. oup.com

| Alkyne Precursor | Substituents | Product | Yield (%) |

| 2,2,5,5-tetramethyl-3-hexyne | t-Butyl | 3,4-Di-tert-butyl-1,2-dithiete | 46-65 |

| 1,2-di-(1-adamantyl)ethyne | 1-Adamantyl | 3,4-Di-(1-adamantyl)-1,2-dithiete | 46-65 |

| 3,3-dimethyl-1-phenyl-1-butyne | t-Butyl, Phenyl | 3-tert-Butyl-4-phenyl-1,2-dithiete | 46-65 |

| 1-(1-adamantyl)-2-phenylethyne | 1-Adamantyl, Phenyl | 3-(1-Adamantyl)-4-phenyl-1,2-dithiete | 46-65 |

Table 1. Synthesis of stable 1,2-dithietes from the sulfuration of alkynes with elemental sulfur. oup.com

The reaction of bis-(trifluoromethyl)acetylene with sulfur also yields the corresponding 1,2-dithiete, bis-(trifluoromethyl)-1,2-dithiete. researchgate.net This fluorinated dithiete is a useful precursor for synthesizing other trifluoromethylated sulfur-containing heterocycles. researchgate.net

Another effective strategy for synthesizing 1,2-dithietes involves the oxidation of metal dithiolene complexes. tandfonline.comacs.org Dithiolene ligands are bidentate sulfur-containing ligands that can coordinate to a metal center. nih.gov Oxidation of these complexes can lead to the formation of a disulfide bond and the release of the 1,2-dithiete ring.

For example, the oxidation of a titanocene (B72419) dithiolene complex with sulfuryl chloride in benzene (B151609) has been used to synthesize bis(methoxycarbonyl)-1,2-dithiete in 66% yield. tandfonline.comacs.org This reaction also produces small amounts of the corresponding cyclic dimer and tetramer. tandfonline.comacs.org The choice of the metal and the oxidizing agent can influence the product distribution and yield.

Alpha-dithiones (or 1,2-dithiones) are valence isomers of 1,2-dithietes. acs.orgnih.gov The interconversion between these two forms is an equilibrium process that can be influenced by factors such as temperature and the nature of the substituents. acs.orgnih.gov In some cases, the α-dithione can be isolated and then thermally or photochemically converted to the more stable 1,2-dithiete.

A notable example is the synthesis of di(1-adamantyl)ethanedithione, which quantitatively rearranges to 3,4-di(1-adamantyl)-1,2-dithiete. nih.gov The synthesis of the α-dithione itself can be achieved by reacting 2,3-di(1-adamantyl)thiirene 1-oxide with Lawesson's reagent. nih.gov The subsequent isomerization to the 1,2-dithiete highlights the thermodynamic preference for the cyclic dithiete structure in this sterically hindered system.

The synthesis of 1,2-dithietes can also be achieved through condensation reactions that bring together appropriate sulfur and carbon fragments. oup.comresearchgate.net One such method involves the reaction of compounds containing a C-C-S-S-C-C backbone, which can then cyclize to form the desired four-membered ring. While specific examples for 3,4-dimethyl-1,2-dithiete via this route are less common in the literature, the general principle applies to the construction of the dithiete core.

Challenges in the Synthesis of Strained Dithiete Systems

The synthesis of 1,2-dithietes is inherently challenging due to the significant ring strain in the four-membered ring. researchgate.net This strain arises from the deviation of the S-S bond from its preferred 90° torsional angle, forcing it into a cisoid geometry which maximizes lone pair repulsions and weakens the S-S bond. researchgate.net This inherent instability makes many dithietes prone to decomposition or rearrangement under the reaction conditions. ontosight.ai

Furthermore, the reactivity of the dithiete ring itself can lead to side reactions, such as ring-opening or dimerization, which can lower the yield of the desired product. tandfonline.comacs.orgontosight.ai The choice of substituents plays a crucial role in stabilizing the dithiete ring, with bulky groups often being employed to sterically protect the strained ring system. oup.com

Advancements in Synthetic Routes to Stabilized 1,2-Dithiete Derivatives

Recent advancements in synthetic chemistry have led to the development of more efficient and reliable routes to stabilized 1,2-dithiete derivatives. A key strategy is the use of bulky substituents that can sterically shield the reactive dithiete core, preventing decomposition and oligomerization. oup.comoup.com This "buttressing effect" has been successfully used to synthesize a range of stable 1,2-dithietes. oup.com

Another approach involves the use of electron-withdrawing groups, such as trifluoromethyl groups, which can electronically stabilize the dithiete ring system. researchgate.net The synthesis of bis-(trifluoromethyl)-1,2-dithiete from the reaction of hexafluoro-2-butyne (B1329351) and selenium is an example of this strategy. researchgate.net

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1,2 Dithietes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of 3,4-dimethyl-1,2-dithiete. While comprehensive experimental spectra are not widely reported in foundational literature, the expected chemical shifts can be predicted based on the molecule's inherent symmetry and the electronic environment established by the dithiete ring.

The ¹H NMR spectrum of 3,4-dimethyl-1,2-dithiete is anticipated to be remarkably simple due to the molecule's C₂ᵥ symmetry. The two methyl groups attached to the C3 and C4 positions are chemically equivalent. As a result, they are expected to produce a single, sharp resonance signal. The electronegativity of the adjacent sp²-hybridized carbon atoms and the sulfur atoms in the ring would influence the precise chemical shift. In a thermolysis-NMR analysis of related compounds, various organic byproducts were identified, though the specific signal for the transient 3,4-dimethyl-1,2-dithiete was not detailed, underscoring its reactive nature. nih.gov

Table 1: Expected ¹H NMR Data for 3,4-dimethyl-1,2-dithiete

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | Singlet | A single peak is expected |

Note: The exact chemical shift is not available in the cited literature and would be determined by the specific solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. For 3,4-dimethyl-1,2-dithiete, two distinct signals are predicted.

Methyl Carbons (-CH₃): The carbon atoms of the two equivalent methyl groups would give rise to a single signal in the typical aliphatic region of the spectrum.

Ring Carbons (C=C): The two sp²-hybridized carbon atoms of the double bond within the dithiete ring are also chemically equivalent and would produce a single signal. The chemical shift of these carbons is influenced by their attachment to the sulfur atoms and is expected to appear in the downfield region characteristic of olefinic carbons.

Theoretical studies involving ab initio and IGLO calculations of ¹³C NMR chemical shifts have been performed for dimethyl-1,2-dithiete, confirming the interest in its electronic structure. researchgate.net

Table 2: Expected ¹³C NMR Data for 3,4-dimethyl-1,2-dithiete

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ | One signal in the aliphatic region |

| C =C | One signal in the olefinic/downfield region |

Note: Specific experimental chemical shifts are not available in the cited literature.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopies are powerful techniques for identifying functional groups and obtaining a "fingerprint" of a molecule's vibrational modes. For 3,4-dimethyl-1,2-dithiete, these methods are crucial for confirming the presence of the key S-S and C=C bonds.

The vibrational spectrum of 3,4-dimethyl-1,2-dithiete is defined by several key stretching frequencies. Theoretical studies using density functional theory (DFT) have been employed to calculate the vibrational frequencies for 1,2-dithiete and its derivatives.

C=C Stretch: The carbon-carbon double bond within the four-membered ring gives rise to a characteristic stretching vibration. In related dithiolene complexes, C=C stretching modes are typically observed in the 1450-1650 cm⁻¹ region.

S-S Stretch: The disulfide bond stretch is a key feature of the 1,2-dithiete ring. The S-S bond, constrained within the small ring, is expected to have a stretching frequency that is sensitive to the ring strain and substituent effects. This vibration is often weak in the IR spectrum but can produce a more intense signal in the Raman spectrum.

The spectroscopic analysis of more sterically hindered analogs, such as 3,4-di(1-adamantyl)-1,2-dithiete, has been successfully used to characterize these fundamental vibrations.

Table 3: Characteristic Vibrational Modes for 3,4-dimethyl-1,2-dithiete

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected IR/Raman Activity |

|---|---|---|

| C=C Stretch | 1450 - 1650 | IR and Raman active |

| S-S Stretch | 400 - 600 | Typically weak in IR, stronger in Raman |

| C-S Stretch | 600 - 800 | IR and Raman active |

| C-H Stretch (methyl) | 2850 - 3000 | Strong in IR and Raman |

Note: Values are based on general ranges for the functional groups and data from related compounds.

3,4-dimethyl-1,2-dithiete can exist in equilibrium with its valence isomer, the open-chain α-dithione form, butane-2,3-dithione. Theoretical studies indicate that the cyclic 1,2-dithiete form is generally more stable than its acyclic counterpart, particularly the s-cis conformer of the dithione which is often not a stable local structure. Vibrational spectroscopy provides a clear method to distinguish between these two isomers.

3,4-dimethyl-1,2-dithiete: The spectrum is characterized by the presence of S-S and C=C stretching vibrations, as detailed above.

Butane-2,3-dithione: This isomer would lack an S-S bond and instead possess two thiocarbonyl (C=S) groups. The C=S stretching vibration typically appears in the region of 1050-1250 cm⁻¹. Furthermore, it would exhibit a C-C single bond stretch between the two thiocarbonyl groups, which is significantly different from the C=C stretch of the dithiete.

The absence of a strong band in the thiocarbonyl region and the presence of a distinct S-S stretching signal are definitive spectroscopic markers for the 1,2-dithiete ring structure.

Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of a molecule, providing further structural evidence. The molecular formula of 3,4-dimethyl-1,2-dithiete is C₄H₆S₂.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. In a direct insertion probe-mass spectrometry experiment involving the thermal decomposition of a tungsten complex, a fragment corresponding to 3,4-dimethyl-1,2-dithiete was detected at a mass-to-charge ratio (m/z) of 118.06, confirming its molecular weight. nih.gov

The fragmentation of the molecular ion would likely proceed through several pathways:

Cleavage of the S-S bond: This is often a facile process in cyclic disulfides.

Loss of sulfur atoms: Fragments corresponding to the loss of one or both sulfur atoms ([M-S]⁺˙ or [M-S₂]⁺˙) may be observed.

Loss of methyl groups: A peak corresponding to the loss of a methyl radical ([M-CH₃]⁺) is a common fragmentation pathway.

Table 4: Predicted Mass Spectrometry Fragmentation for 3,4-dimethyl-1,2-dithiete

| m/z | Proposed Fragment |

|---|---|

| 118 | [C₄H₆S₂]⁺˙ (Molecular Ion) |

| 103 | [C₃H₃S₂]⁺ (Loss of CH₃) |

| 86 | [C₄H₆S]⁺˙ (Loss of S) |

| 54 | [C₄H₆]⁺˙ (Loss of S₂) |

Note: These are predicted fragmentation patterns. The relative abundance of each fragment depends on its stability.

Electronic Spectroscopy (UV/Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV/Vis) spectroscopy is a powerful tool for investigating the electronic transitions within molecules, particularly those with conjugated π systems. libretexts.orgmsu.edu In 1,2-dithietes, the presence of the C=C double bond and the sulfur atoms with their lone pairs of electrons gives rise to characteristic electronic absorptions. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital). libretexts.org

The electronic spectrum of 1,2-dithietes is generally characterized by π → π* and n → π* transitions. rsc.org The π → π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, usually weaker, involve the promotion of a non-bonding electron (from a sulfur lone pair) to a π* antibonding orbital. rsc.org

Table 1: Typical Electronic Transitions in Unsaturated Organic Molecules

| Transition Type | Description | Typical Wavelength Range (nm) |

|---|---|---|

| σ → σ* | Excitation of an electron from a σ bonding orbital to a σ* antibonding orbital. | < 200 |

| n → σ* | Excitation of a non-bonding electron to a σ* antibonding orbital. | 150 - 250 |

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 200 - 500 |

| n → π* | Excitation of a non-bonding electron to a π* antibonding orbital. | 300 - 600 |

Data sourced from general principles of UV/Vis spectroscopy. libretexts.orgrsc.org

Microwave Spectroscopy for Gas-Phase Structure Determination

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational properties of molecules in the gas phase. nih.gov By analyzing the absorption of microwave radiation, one can determine the moments of inertia and, consequently, the exact molecular geometry, including bond lengths and bond angles. mdpi.com

Table 2: Illustrative Rotational Constants and Structural Parameters from Microwave Spectroscopy

| Molecule | Rotational Constants (MHz) | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| 1,2-Dithiete (Parent) | A, B, C values available from literature | r(C=C) ≈ 1.362, r(C-S) ≈ 1.738, r(S-S) ≈ 2.072 | ∠(S-S-C) ≈ 78.3, ∠(S-C-S) ≈ 102 |

Data for parent 1,2-dithiete based on available literature. wikipedia.org Specific data for 3,4-dimethyl-1,2-dithiete is not provided in the search results.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed molecular structure can be derived. nih.govnih.gov

The crystal structures of several 1,2-dithiete derivatives have been determined, revealing a planar geometry for the dithiete ring. researchgate.net For instance, the structure of a dithiete with ester substituents, S₂C₂(CO₂Me)₂, showed a C=C bond length of 1.362 Å, a C-S bond length of 1.738 Å, and an S-S bond length of 2.072 Å. wikipedia.org The S-S-C and S-C-S bond angles were found to be 78.3° and 102°, respectively. wikipedia.org While the specific crystal structure of 3,4-dimethyl-1,2-dithiete is not detailed in the provided results, X-ray diffraction would be the ultimate tool to confirm its solid-state conformation and intermolecular interactions.

Table 3: Representative Crystallographic Data for a 1,2-Dithiete Derivative

| Parameter | Value |

|---|---|

| Crystal System | (Not specified for 3,4-dimethyl-1,2-dithiete) |

| Space Group | (Not specified for 3,4-dimethyl-1,2-dithiete) |

| C=C Bond Length (Å) | 1.362 (for S₂C₂(CO₂Me)₂) wikipedia.org |

| C-S Bond Length (Å) | 1.738 (for S₂C₂(CO₂Me)₂) wikipedia.org |

| S-S Bond Length (Å) | 2.072 (for S₂C₂(CO₂Me)₂) wikipedia.org |

| S-S-C Bond Angle (°) | 78.3 (for S₂C₂(CO₂Me)₂) wikipedia.org |

| S-C-S Bond Angle (°) | 102 (for S₂C₂(CO₂Me)₂) wikipedia.org |

This table presents data for a related dithiete derivative to illustrate the type of information obtained from X-ray crystallography.

Photoelectron Spectroscopy for Electronic Structure and Bonding Analysis

Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of molecules, providing direct insight into their electronic structure and bonding. nih.govu-tokyo.ac.jp In a PES experiment, a sample is irradiated with high-energy photons (e.g., UV or X-rays), causing the ejection of electrons. aps.org The kinetic energies of these photoelectrons are measured, and from this, the binding energies of the electrons in their molecular orbitals can be determined. brown.edu

PES has been employed to study the electronic structure of the parent 1,2-dithiete, which was generated through thermal reactions. wikipedia.org The spectra provide information about the energies of the highest occupied molecular orbitals (HOMOs). acs.org For 3,4-disubstituted 1,2-dithietes, variable-temperature photoelectron spectroscopy has been used to study their thermal generation. tandfonline.comacs.org The results of such studies, often combined with quantum chemical calculations, reveal the sequence and nature of the molecular orbitals. researchgate.netnih.gov For example, in many 1,2-dithietes, the two highest occupied molecular orbitals are found to be a b₂(π) HOMO and an a₂(π) orbital. researchgate.net

Table 4: Illustrative Ionization Energies from Photoelectron Spectroscopy

| Molecular Orbital | Ionization Energy (eV) |

|---|---|

| HOMO (b₂(π)) | (Specific values for 3,4-dimethyl-1,2-dithiete not available) |

| HOMO-1 (a₂(π)) | (Specific values for 3,4-dimethyl-1,2-dithiete not available) |

This table illustrates the type of data obtained from PES. The ordering and energies are specific to the molecule under investigation. researchgate.net

Reactivity and Reaction Mechanisms of 1,2 Dithietes and Their Derivatives

Ring-Opening Reactions and Isomerization Pathways

The strained four-membered ring of 1,2-dithietes, including 3,4-dimethyl-1,2-dithiete, is susceptible to cleavage under thermal or photochemical conditions, leading to the formation of various isomers. These processes often involve highly reactive intermediates and complex mechanistic pathways.

Thermal and Photochemical Isomerization to α-Dithiones

A primary reaction pathway for 1,2-dithietes is their isomerization to the corresponding α-dithione (or 1,2-dithioxo compound). This transformation involves the cleavage of the sulfur-sulfur bond and the carbon-carbon double bond within the ring. In the case of 3,4-dimethyl-1,2-dithiete, this isomerization yields 2,3-butanedithione.

The isomerization can be induced both thermally and photochemically. mdpi.com Photochemical isomerization has been reported as a method for the preparation of α-dithiones. acs.org The equilibrium between the 1,2-dithiete and the α-dithione form is a key aspect of their chemistry, with the dithiete often being the more stable isomer. Theoretical studies have been employed to understand the deactivation and isomerization pathways of 1,2-dithiete in its excited electronic states. acs.org

| Isomerization Condition | Product |

| Thermal | 2,3-Butanedithione |

| Photochemical | 2,3-Butanedithione |

Diradical Intermediates and Transition States in Ring-Opening Processes

The ring-opening of 1,2-dithietes is not a simple, one-step process. Theoretical and experimental evidence points to the involvement of diradical intermediates. acs.orgnih.gov The cleavage of the relatively weak S-S bond can lead to the formation of a singlet diradical species. acs.orgnih.gov The nature of these diradicals and the transition states leading to their formation and subsequent reactions are areas of active research. acs.org

Computational studies have been crucial in elucidating the energetics and structures of these transient species. acs.org For instance, broken-symmetry density functional theory (DFT-BS) has been used to evaluate the singlet diradical character of related dithiolene complexes. acs.orgnih.gov These computational approaches help in understanding the electronic structure and reactivity of the diradicaloid intermediates that lie on the reaction coordinate between the cyclic dithiete and the open-chain dithione. nih.gov The presence of these diradical intermediates can influence the stereochemical outcome of subsequent reactions. beilstein-journals.org

Cycloaddition Reactions and Hetero-Diels-Alder Chemistry

1,2-Dithietes and their valence isomers, the α-dithiones, are versatile partners in cycloaddition reactions. These reactions provide a powerful tool for the synthesis of a variety of sulfur-containing heterocyclic compounds. wikipedia.org

[2+2] and [4+2] Cycloadditions with Unsaturated Substrates

3,4-Dimethyl-1,2-dithiete, or more accurately its valence tautomer 2,3-butanedithione, can participate in both [2+2] and [4+2] cycloaddition reactions. In the context of [4+2] cycloadditions, the α-dithione acts as a heterodienophile. These reactions are a cornerstone of heterocyclic synthesis. wikipedia.orgorganic-chemistry.org

Reactions of 1,2-dithietes with alkenes can lead to the formation of 2,3-dihydro-1,4-dithiins. acs.org For example, the reaction of 3,4-bis(methoxycarbonyl)-1,2-dithiete with various alkenes proceeds stereospecifically, suggesting a concerted mechanism involving the α-dithione valence isomer. acs.org Similarly, reactions with alkynes can yield thiophenes. acs.org While specific examples for 3,4-dimethyl-1,2-dithiete are less commonly reported in readily available literature, the general reactivity pattern is expected to be similar. An unexpected [2+2] cycloaddition has been observed in the reaction of a related dithieno-pyridinium iodide with dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net

| Reaction Type | Substrate | Product Type |

| [4+2] Cycloaddition | Alkene | 2,3-Dihydro-1,4-dithiin |

| [4+2] Cycloaddition | Alkyne | Thiophene (B33073) |

| [2+2] Cycloaddition | Alkyne (e.g., DMAD) | Substituted cyclobutene (B1205218) derivative |

Inverse Electron Demand Diels-Alder Reactions

The hetero-Diels-Alder reactions of α-dithiones, the valence isomers of 1,2-dithietes, are often classified as inverse electron demand Diels-Alder (IEDDA) reactions. wikipedia.orgresearchgate.net In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org In an IEDDA reaction, this electronic demand is reversed, with an electron-poor diene reacting with an electron-rich dienophile. wikipedia.orgnih.gov

The α-dithione, such as 2,3-butanedithione, acts as the electron-deficient diene component. This is due to the electron-withdrawing nature of the two sulfur atoms. Consequently, it reacts readily with electron-rich alkenes (dienophiles). Theoretical studies have confirmed that the reactions of the valence isomer of 1,2-dithiete with alkenes and alkynes are of the reverse electron demand hetero-Diels-Alder type. acs.orgresearchgate.net This type of reactivity is particularly useful for the synthesis of complex heterocyclic systems. sigmaaldrich.com

Stereochemical Outcomes and Regioselectivity in Cycloadditions

The stereochemistry and regioselectivity of cycloaddition reactions are critical aspects that determine the structure of the final products. In the context of the hetero-Diels-Alder reactions of the α-dithione derived from 3,4-dimethyl-1,2-dithiete, these outcomes are governed by the principles of pericyclic reactions.

The reactions of 1,2-dithietes with alkenes have been observed to be stereospecific. acs.org This stereospecificity is a strong indicator of a concerted reaction mechanism, where the bonds are formed in a single, synchronous step. wikipedia.org The regioselectivity of these reactions, which determines the orientation of the dienophile relative to the diene, is influenced by both electronic and steric factors of the reacting partners. nih.govresearchgate.net For the inverse electron demand Diels-Alder reactions, the interaction between the highest occupied molecular orbital (HOMO) of the electron-rich dienophile and the lowest unoccupied molecular orbital (LUMO) of the electron-poor α-dithione is the dominant factor controlling the regiochemical outcome. wikipedia.org

Electrophilic and Nucleophilic Reactions on the Dithiete Core

The reactivity of the 1,2-dithiete core is dominated by the presence of a weak S-S bond and a C=C double bond within a strained four-membered ring. This structure makes it susceptible to attack by both electrophiles and nucleophiles.

Nucleophilic attack typically targets the electrophilic sulfur atoms, leading to the cleavage of the S-S bond. For instance, the reaction of organolithium reagents with sterically hindered dithietes demonstrates this pathway. In a study involving 3,4-di(1-adamantyl)-1,2-dithiete, treatment with methyllithium (B1224462) (MeLi) resulted in the nucleophilic opening of the ring. Subsequent quenching with methyl iodide (MeI) yielded (E)-1,2-di(1-adamantyl)-1,2-bis(methylthio)ethene. researchgate.net This reaction proceeds via the initial attack of the methyl anion on one of the sulfur atoms, breaking the S-S bond to form a lithium thioenethiolate intermediate, which is then alkylated by methyl iodide. researchgate.netoup.com

The carbon-carbon double bond of the dithiete ring can act as a nucleophile in electrophilic additions, although this is less common than reactions involving the sulfur atoms. savemyexams.com More frequently, the 1,2-dithiete system participates in cycloaddition reactions where it or its valence tautomer, the α-dithione, reacts with dienophiles. These reactions, such as the hetero-Diels-Alder reaction, involve a concerted mechanism where the dithiete system can be considered the electrophilic component. acs.org

Table 1: Nucleophilic Ring-Opening of a 1,2-Dithiete Derivative

| Dithiete Substrate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-di(1-adamantyl)-1,2-dithiete | 1. MeLi 2. MeI | (E)-1,2-di(1-adamantyl)-1,2-bis(methylthio)ethene | 90 | researchgate.net |

| 3,4-di(1-adamantyl)-1,2-dithiete | 1. LiEt3BH 2. MeI | (E)-1,2-di(1-adamantyl)-1,2-bis(methylthio)ethene | 87 | researchgate.net |

Oxidation Reactions of Sulfur Atoms within the Ring

The sulfur atoms in the 1,2-dithiete ring are in a low oxidation state and can be readily oxidized. The oxidation of 1,2-dithietes can lead to the formation of novel sulfur-containing heterocycles, such as 1,2-dithiete S-oxides. These reactions highlight the ability of the sulfur atoms to accommodate higher oxidation states while retaining the ring structure, at least transiently.

The controlled oxidation of 1,2-dithietes using reagents like m-chloroperbenzoic acid (m-CPBA) has been reported to yield the corresponding S-monoxides. tandfonline.com Further oxidation can lead to S,S'-dioxides, which are equivalent to α-disulfines. tandfonline.com These oxidized species are generally unstable and can serve as intermediates for further chemical transformations. The stability and reactivity of these oxidized derivatives are highly dependent on the substituents at the 3 and 4 positions of the dithiete ring.

While specific studies on the oxidation of 3,4-dimethyl-1,2-dithiete are not extensively detailed in the literature, research on analogous compounds provides insight. For example, the oxidation of related sulfur heterocycles demonstrates the accessibility of sulfoxide (B87167) and sulfone oxidation states. oup.com

Coordination Chemistry and Metal Complexation of 1,2-Dithietes

1,2-Dithietes are important precursors in coordination chemistry for the synthesis of metal dithiolene complexes. wikipedia.orgresearchgate.net In these reactions, the 1,2-dithiete ligand typically undergoes a two-electron reduction to form a dianionic ene-1,2-dithiolate ligand, which then coordinates to the metal center. nih.gov This process allows for the synthesis of a wide variety of metal dithiolene complexes with diverse electronic and structural properties. nih.govacs.org

The reaction often involves the oxidative addition of the dithiete to a low-valent metal precursor, such as a metal carbonyl. scite.ai For example, reacting a metal carbonyl with a 1,2-dithiete can lead to the displacement of carbonyl ligands and the formation of a metal dithiolene complex. nih.gov

A series of tungsten carbonyl complexes featuring the 3,4-dimethyl-1,2-dithiolene ligand, [W(S₂C₂Me₂ₓ)(CO)₆₋₂ₓ] (where x = 1-3), has been synthesized and characterized. These complexes are formed from the reaction of [Ni(S₂C₂Me₂)₂] with [W(MeCN)₃(CO)₃], demonstrating the transfer of the dithiolene ligand to the tungsten center. scite.ai The resulting complexes showcase the versatility of the dithiolene ligand derived from 3,4-dimethyl-1,2-dithiete in stabilizing transition metals in various coordination environments. scite.ai

Table 2: Characterized Tungsten-Carbonyl Complexes of 3,4-Dimethyl-1,2-dithiolene

| Complex | Formula | Geometry | Synthesis Method | Reference |

|---|---|---|---|---|

| Tungsten Tetracarbonyl Dithiolene | [W(S₂C₂Me₂)(CO)₄] | Trigonal Prismatic | Reaction of [Ni(S₂C₂Me₂)₂] with [W(MeCN)₃(CO)₃] | scite.ai |

| Tungsten Dicarbonyl Bis(dithiolene) | [W(S₂C₂Me₂)₂(CO)₂] | - | Reaction of [Ni(S₂C₂Me₂)₂] with [W(MeCN)₃(CO)₃] | scite.ai |

| Tungsten Tris(dithiolene) | [W(S₂C₂Me₂)₃] | - | Reaction of (Me₂C₂S₂)Sn(nBu)₂ with WCl₆ | scite.ai |

Reactions Leading to Ring Expansion and Contraction

Due to the inherent strain in the four-membered ring, 1,2-dithietes can undergo reactions that lead to larger, more stable heterocyclic systems. These ring expansion reactions are a prominent feature of their chemistry.

A common pathway for ring expansion is the cycloaddition reaction with unsaturated molecules. 1,2-Dithietes exist in equilibrium with their valence tautomer, an α-dithione (or 1,2-dithioketone). This α-dithione can act as a diene in Diels-Alder reactions with dienophiles like alkenes and alkynes. acs.org

For example, the reaction of 3,4-bis(methoxycarbonyl)-1,2-dithiete with alkenes yields 2,3-dihydro-1,4-dithiins, which are six-membered rings. acs.org Similarly, its reaction with alkynes produces thiophenes, which are five-membered rings. acs.org A study on 3,4-di-t-butyl-1,2-dithiete reacting with dimethyl acetylenedicarboxylate (DMAD) also showed the formation of thiophene and 1,4-dithiin derivatives, demonstrating a competition between different ring expansion pathways. oup.com

Furthermore, ring-opening of the dithiete followed by reaction with suitable electrophiles can lead to the formation of various five-membered rings. For example, reduction of 3,4-di(1-adamantyl)-1,2-dithiete followed by reaction with carbon disulfide (CS₂) or thionyl chloride (SOCl₂) affords a 1,3-dithiole-2-thione (B1293655) or a 1,2,3-trithiole 2-oxide, respectively. researchgate.net

Ring contraction reactions of 1,2-dithietes are less common, as the cleavage of the strained ring generally leads to either ring-opened products or expansion to less-strained five- or six-membered rings. chemistrysteps.com

Table 3: Ring Expansion and Transformation Reactions of 1,2-Dithiete Derivatives

| Dithiete Substrate | Reactant | Major Product(s) | Product Ring Size | Reference |

|---|---|---|---|---|

| 3,4-Di-t-butyl-1,2-dithiete | Dimethyl acetylenedicarboxylate | Dimethyl 2,5-di-t-butyl-3,4-thiophenedicarboxylate Tetramethyl 1,4-dithiin-tetracarboxylate | 5 (Thiophene) 6 (1,4-Dithiin) | oup.com |

| 3,4-Bis(methoxycarbonyl)-1,2-dithiete | Alkenes (e.g., ethyl vinyl ether) | 2,3-Dihydro-1,4-dithiin derivative | 6 (2,3-Dihydro-1,4-dithiin) | acs.org |

| 3,4-Bis(methoxycarbonyl)-1,2-dithiete | Alkynes (e.g., diphenylacetylene) | Thiophene derivative | 5 (Thiophene) | acs.org |

| 3,4-di(1-adamantyl)-1,2-dithiete | 1. LiEt3BH 2. CS₂ | 4,5-di(1-adamantyl)-1,3-dithiole-2-thione | 5 (1,3-Dithiole) | researchgate.net |

| 3,4-di(1-adamantyl)-1,2-dithiete | 1. LiEt3BH 2. SOCl₂ | 4,5-di(1-adamantyl)-1,2,3-trithiole 2-oxide | 5 (1,2,3-Trithiole) | researchgate.net |

Theoretical and Computational Studies of 1,2 Dithiete, 3,4 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4-dimethyl-1,2-dithiete. These methods model the molecule at the electronic level, allowing for the determination of its geometry, energy, and various electronic properties.

A variety of computational methods have been employed to study the 1,2-dithiete system. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), along with Density Functional Theory (DFT) methods, are prominent in the literature. acs.orgacs.orgchalcogen.ro DFT functionals, particularly hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries and vibrational frequencies. chalcogen.roresearchgate.netnih.gov

These computational approaches are used to perform geometry optimizations to find the lowest energy structure of the molecule and to calculate thermodynamic properties. researchgate.netnih.gov For instance, DFT calculations have been successfully used to optimize the molecular structure of 1,2-dithiete derivatives and their valence isomers. researchgate.net The results from these calculations, such as bond lengths, bond angles, and energies, provide a detailed picture of the molecule's structure and stability. chalcogen.ro Numerous theoretical studies have focused on the electronic structure, spectra, and isomerism of 1,2-dithiete and its derivatives using these powerful quantum chemical methods. acs.orgacs.org

The accuracy of quantum chemical calculations is critically dependent on the choice of the basis set, which is the set of mathematical functions used to build the molecular orbitals. uba.ar For sulfur-containing compounds like 1,2-dithietes, the choice of basis set is particularly crucial. Studies have shown that polarization functions, which allow for anisotropy in the electron distribution, are essential for accurately describing the bonding and energetics, especially for third-row elements like sulfur. acs.org

The relative energy ordering of 1,2-dithiete and its open-chain valence isomer, dithioglyoxal, exhibits a pronounced and delicate dependence on the basis set. researchgate.net Calculations using Pople-style basis sets, such as the widely used 6-311++G**, can provide satisfactory geometries for many organic molecules at a relatively low computational cost. researchgate.netnih.gov However, for a precise determination of the relative stabilities of C₂H₂S₂ isomers, very large basis sets are required. Single point calculations at B3LYP, MP2, and CCSD(T) levels with correlation-consistent basis sets ranging from double-zeta (cc-pVDZ) up to quintuple-zeta (cc-pV5Z) quality have been performed to illustrate this dependency. researchgate.net The slow convergence of the results even with very large basis sets highlights the computational challenge these systems present. researchgate.net

Table 1: Effect of Computational Method and Basis Set on Predicted Relative Stability (Illustrative data based on findings for the C₂H₂S₂ system)

| Method | Basis Set | Predicted More Stable Isomer | Reference |

|---|---|---|---|

| B3LYP | 6-311++g(d,p) | s-trans di-thiolene | researchgate.net |

| MP2 | cc-pV5Z | dithioglyoxal | researchgate.net |

Conformation and Isomerism Studies

Isomerism is a key feature of the chemistry of 1,2-dithietes. This includes valence isomerism with open-chain structures and conformational isomers of its derivatives and related compounds. sydney.edu.au

1,2-dithiete exists in equilibrium with its valence isomer, an α-dithione known as dithioglyoxal (or di-thiolene). researchgate.net The question of which isomer is more stable has been the subject of numerous theoretical and experimental investigations. acs.orgacs.org Computational studies using high-level ab initio and DFT methods have consistently shown that for the unsubstituted parent system and for many simple alkyl derivatives, the open-chain dithioglyoxal is energetically favored over the cyclic 1,2-dithiete. acs.orgresearchgate.net

The dithioglyoxal isomer itself can exist in different conformations, primarily s-cis and s-trans. Theoretical calculations indicate that the s-trans conformer is significantly more stable than the s-cis conformer. researchgate.net The conversion from the cyclic 1,2-dithiete to the more stable linear form is an exothermic process that proceeds via the higher-energy s-cis dithioglyoxal conformer. researchgate.net The degree of stability, however, is influenced by the nature of the substituents on the carbon atoms. researchgate.net For 3,4-dimethyl-1,2-dithiete, the open-chain isomer (2,3-dithioxobutane) in its s-trans conformation is more stable than the cyclic dithiete.

Table 2: Calculated Relative Energies of 1,2-Dithiete Derivatives and their s-trans Di-thiolene Isomers (Calculated at the B3LYP/6-311++g(d,p) level of theory)

| Substituent (R) | ΔE (kcal/mol) (E_dithiete - E_di-thiolene) | Reference |

|---|---|---|

| H | 14.50 | researchgate.net |

| CH₃ | 17.20 | researchgate.net |

| CF₃ | 25.10 | researchgate.net |

| CN | 27.60 | researchgate.net |

Conformational Analysis of Dithiete Derivatives

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com While the 3,4-disubstituted-1,2-dithiete ring is essentially planar, its derivatives, particularly saturated analogues or those fused to other ring systems, exhibit distinct conformational preferences. clockss.org

Studies on the radical cation of trans-3,4-dimethyl-1,2-dithietane, the saturated counterpart to 3,4-dimethyl-1,2-dithiete, show that the four-membered ring exists in a puckered conformation. clockss.org In this case, the methyl groups are found to prefer the quasi-axial positions. clockss.org For cyclic compounds, substituents can occupy axial or equatorial positions, and their relative energies dictate the most stable conformation. mvpsvktcollege.ac.in In the case of the open-chain dithioglyoxal derivatives, steric crowding between the substituent groups can cause the molecule to deviate from a perfectly planar s-trans configuration. researchgate.net

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry provides powerful tools for elucidating reaction mechanisms by calculating the potential energy surface that connects reactants, products, and intermediates. e3s-conferences.org A key element in these studies is the location of the transition state, which is the highest energy point along the reaction coordinate and represents the kinetic barrier to a reaction. dalalinstitute.com

Transition state calculations using methods like DFT can model the structures and energies of these fleeting states. e3s-conferences.orgnih.gov This approach has been applied to the ring-opening reaction of 1,2-dithietes. The electrocyclic ring-opening of 1,2-dithiete to dithioglyoxal is a process that can be modeled computationally to find the transition state structure and the associated activation energy barrier. researchgate.net It has been noted that for ring-opening reactions of dithietes, which can have significant diradical character, specialized computational methods may be needed to accurately define the transition state. acs.orgacs.org The combination of experimental synthesis and theoretical transition state calculations offers a powerful strategy for understanding and predicting the outcomes of chemical reactions. e3s-conferences.org For the 1,2-dithiete system, these calculations confirm that the ring-opening is a feasible thermal process, shedding light on the compound's inherent reactivity and transient nature. researchgate.net

Energy Profiles for Ring-Opening and Cycloaddition Pathways

Theoretical studies, primarily employing density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms of 1,2-dithietes, including 3,4-dimethyl-1,2-dithiete. These computational investigations provide detailed energy profiles for key transformations such as ring-opening and cycloaddition reactions.

The thermal decomposition of 1,2-dithietes is a significant area of study. Computational models of the ring-opening of 1,2-dithiete, a parent compound, to dithioglyoxal have been explored. tandfonline.com These studies are foundational for understanding the behavior of substituted derivatives like the 3,4-dimethyl variant. The ring-opening process is often considered in the context of its potential to generate reactive intermediates. scholarsresearchlibrary.com

Cycloaddition reactions represent another critical class of transformations for 1,2-dithietes. DFT calculations have been widely used to investigate the mechanisms of [3+2] cycloaddition reactions involving various 1,3-dipoles. mdpi.com While not specific to 3,4-dimethyl-1,2-dithiete, these studies on related systems, such as the reaction of nitrones with isocyanates, reveal that the reaction can proceed through either a concerted or a stepwise mechanism, often influenced by the polarity of the solvent. csic.es For instance, in some cycloadditions, a concerted mechanism is favored in the gas phase and nonpolar solvents, while a stepwise pathway is preferred in polar solvents. csic.es The activation barriers for these cycloadditions can be moderate, and the reactions are often exothermic. maxapress.com

Intramolecular cycloadditions involving dithiolium cations with adjacent alkene or allene (B1206475) groups have also been studied computationally. nih.gov These investigations show that such reactions can proceed via a one-step asynchronous [3+2] cycloaddition pathway with moderate activation energy barriers. nih.gov The insights gained from these related systems are valuable for predicting the cycloaddition behavior of 3,4-dimethyl-1,2-dithiete.

Role of Ring Strain in Reaction Energetics

The chemistry of 1,2-dithietes is significantly influenced by the inherent strain within the four-membered ring. researchgate.net This ring strain is a combination of angle strain, arising from the deviation of bond angles from their ideal values, and torsional strain, resulting from the eclipsing of bonds on adjacent atoms. pressbooks.publibretexts.org

In a four-membered ring containing a sulfur-sulfur bond, the S-S bond is forced into a cisoid geometry, which maximizes the repulsive interactions between the lone pairs of electrons on the sulfur atoms. researchgate.net This, coupled with angle strain, weakens the S-S bond and makes the ring system reactive. researchgate.net The heat of combustion is a common experimental measure used to quantify the amount of strain in a cycloalkane ring. libretexts.org For small rings like cyclopropane (B1198618) and cyclobutane, the deviation from the ideal tetrahedral angle of 109.5° is significant, leading to poor orbital overlap and weaker C-C bonds. chemistrysteps.com A similar principle applies to the C-S and S-S bonds in 1,2-dithiete systems.

The stability of substituted rings is also affected by steric strain. For example, cis-1,2-dimethylcyclopropane exhibits more strain than its trans isomer due to steric hindrance between the methyl groups. pressbooks.pub In the context of 3,4-dimethyl-1,2-dithiete, the substituents can influence the ring's stability and the energetics of its reactions.

Computational studies on the ring-opening of cyclobutene (B1205218) derivatives have shown that the activation barrier is influenced by the substituents. d-nb.info These reactions are typically highly exergonic, and the stability of the resulting diene is also a crucial factor. d-nb.info The strain energy within the 1,2-dithiete ring provides a thermodynamic driving force for ring-opening reactions, leading to the formation of more stable, open-chain α-dithione structures.

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry, particularly DFT and time-dependent DFT (TD-DFT), has become a powerful tool for predicting and interpreting the spectroscopic properties of molecules like 3,4-dimethyl-1,2-dithiete. nih.gov These methods can accurately calculate various spectroscopic parameters, aiding in the characterization and understanding of electronic structure.

For related metal-dithiolene complexes, DFT calculations have been successfully used to elucidate their electronic structure and interpret their Vis-NIR spectroscopic properties. nih.govacs.org For instance, in a study on a palladium complex, TD-DFT calculations supported by IEF-PCM (Integral Equation Formalism for the Polarizable Continuum Model) helped to understand its solvatochromic near-infrared (NIR) absorption band. nih.govacs.org Such computational approaches can predict the energies and intensities of electronic transitions, which are crucial for assigning experimental spectra.

Furthermore, computational models can predict other spectroscopic data, such as infrared (FT-IR) frequencies. In the synthesis of a related palladium dithiolene complex, the experimental FT-IR spectrum was compared with calculated vibrational frequencies to confirm the structure of the product. nih.gov

The prediction of spectroscopic parameters is not limited to electronic and vibrational spectra. Computational methods can also be used to calculate nuclear magnetic resonance (NMR) chemical shifts and coupling constants, which are fundamental for structural elucidation. While specific data for 3,4-dimethyl-1,2-dithiete is not detailed in the provided search results, the general applicability of these computational techniques to dithiolene systems is well-established. mdpi.com

Diradical Character Analysis in Dithiete Chemistry

The concept of diradical character is essential in understanding the electronic structure and reactivity of 1,2-dithietes and their complexes. acs.orgresearchgate.net The ground state of neutral bis(1,2-dithiolene) complexes, which are closely related to 1,2-dithietes, often possesses a significant degree of diradical character. nih.gov This arises from a small HOMO-LUMO energy gap, which makes the singlet and triplet ground states very close in energy. nih.gov

In a pure diradical, the two highest energy electrons occupy degenerate nonbonding molecular orbitals (NBMOs). nih.gov In the context of bis(1,2-dithiolene) metal complexes, these NBMOs are localized on the two different dithiolene ligands. nih.gov The diradical character can be quantified using computational methods, such as the broken-symmetry (BS) approach in DFT calculations. acs.orgresearchgate.net

For example, in a study of heteroleptic bis(1,2-dithiolene) complexes, a BS procedure was developed to evaluate the singlet diradical character. acs.orgresearchgate.net The results showed that the diradical character provides a remarkable contribution to the electronic structure of the ground states of these complexes, indicating a diradicaloid nature. acs.orgresearchgate.net The extent of diradical character depends on both the specific 1,2-dithiolene ligand and the central metal ion. nih.gov

Derivatization and Analogues of 1,2 Dithietes

Synthesis of Substituted 1,2-Dithietes and their Unique Reactivity

The synthesis of substituted 1,2-dithietes, including the 3,4-dimethyl derivative, is often a challenging endeavor due to the inherent strain of the four-membered ring containing a disulfide bond. One of the primary methods for their formation involves the reaction of α-dithiones with various reagents. Another key approach is the photochemical reaction of specific precursors. For instance, the photolysis of vinylene trithiocarbonates can lead to the formation of 1,2-dithietes.

A significant breakthrough in the synthesis of stable 1,2-dithietes was the reaction of alkynes bearing bulky substituents with elemental sulfur at elevated temperatures. While this method has been successful for derivatives with large groups, the synthesis of smaller, less sterically hindered derivatives like 3,4-dimethyl-1,2-dithiete from 2-butyne (B1218202) and sulfur requires carefully controlled conditions to prevent further reactions or decomposition.

The unique reactivity of 1,2-dithietes is largely governed by the high ring strain and the nature of the sulfur-sulfur bond. This strained ring system readily undergoes a variety of reactions, including cycloadditions, which are often thermally or photochemically initiated. These reactions provide a versatile pathway to more complex sulfur-containing heterocycles. rsc.org

A key aspect of their reactivity is the valence tautomerism between the 1,2-dithiete and the open-chain α-dithione form. This equilibrium is influenced by the nature of the substituents on the carbon atoms. In the case of 3,4-dimethyl-1,2-dithiete, this equilibrium plays a crucial role in its chemical behavior.

The strained disulfide bond in 1,2-dithietes also makes them susceptible to nucleophilic and electrophilic attack, leading to ring-opening reactions. Furthermore, they can act as ligands in coordination chemistry, binding to metal centers through the sulfur atoms. The reactivity of 3,4-dimethyl-1,2-dithiete is a subject of ongoing research, with its potential in various synthetic applications continuing to be explored.

Exploration of Related Sulfur Heterocycles: 1,2-Dithietanes and Dithiiranes

To fully appreciate the chemistry of 1,2-dithietes, it is instructive to examine their saturated and three-membered ring counterparts: 1,2-dithietanes and dithiiranes. These related sulfur heterocycles share the characteristic of containing a strained disulfide bond, which dictates their stability and reactivity.

1,2-Dithietanes , the saturated four-membered rings, are generally unstable and difficult to isolate. The ring strain in 1,2-dithietanes is significant, arising from both angle strain and torsional strain associated with the disulfide bond being constrained within the small ring. libretexts.org This inherent instability leads to a propensity for ring-opening reactions.

Dithiiranes , the three-membered rings containing two sulfur atoms, represent an even more extreme case of ring strain. The S-S bond in dithiiranes is forced into a "cisoid" geometry, resulting in maximum lone pair repulsion and a significantly weakened bond. researchgate.net Consequently, most dithiiranes are highly reactive and exist only as transient intermediates. researchgate.net A few isolable dithiiranes have been synthesized, but they typically require highly sterically hindered substituents to prevent decomposition. researchgate.net

The study of these related heterocycles provides valuable insights into the fundamental properties of the disulfide bond in strained environments. The challenges associated with their synthesis and their inherent reactivity underscore the unique nature of the 1,2-dithiete system, which, despite its strain, can be isolated and studied in its substituted forms.

Investigation of Dithiete-Containing Fused Ring Systems

The fusion of the 1,2-dithiete ring to aromatic systems gives rise to a class of compounds with intriguing electronic and chemical properties. A prime example of such a system is benzodithiete (B14419104) . The synthesis of benzodithiete derivatives often involves the thermolysis or photolysis of appropriate precursors. For instance, the photolysis of benzo rsc.orglibretexts.orgdithiole-2-one has been reported as a route to benzodithiete, which is typically generated as a reactive intermediate. researchgate.net

The reactivity of dithiete-containing fused ring systems is a rich area of study. These compounds can undergo cycloaddition reactions, acting as either the diene or the dienophile component, leading to the formation of more complex polycyclic aromatic sulfur heterocycles. The inherent strain of the dithiete ring influences the regioselectivity and stereoselectivity of these reactions.

Furthermore, the electronic properties of these fused systems are of significant interest. The interaction between the dithiete moiety and the aromatic ring can lead to unique photophysical and electrochemical behaviors. Theoretical studies on these systems help to elucidate their electronic structure and predict their reactivity. rsc.org The investigation of dithiete-containing fused ring systems continues to be an active area of research, with potential applications in materials science and medicinal chemistry.

Comparative Studies with Other Strained Ring Systems

To place the properties of 1,2-dithietes in a broader context, it is beneficial to compare them with other four-membered strained ring systems, such as cyclobutane, oxetane (B1205548), and azetidine. These comparisons highlight the unique influence of the two adjacent sulfur atoms on the ring's structure, stability, and reactivity.

| Ring System | Heteroatoms | Ring Strain (kcal/mol) | Key Reactivity Features |

| 1,2-Dithiete | 2 x Sulfur | High (estimated) | Valence tautomerism with α-dithione, cycloadditions, ring-opening |

| Cyclobutane | None | ~26 | Ring-opening under harsh conditions, radical reactions |

| Oxetane | 1 x Oxygen | ~25 | Ring-opening by nucleophiles and electrophiles |

| Azetidine | 1 x Nitrogen | ~26 | Ring-opening, N-functionalization |

Electronic Structure and Reactivity: The presence of the S-S bond and the C=C double bond in 1,2-dithietes confers unique electronic properties not found in its saturated or single-heteroatom counterparts. The ability to undergo valence tautomerism to the α-dithione form is a distinctive feature that opens up reaction pathways not available to cyclobutane, oxetane, or azetidine.

While all these four-membered rings undergo ring-opening reactions due to their inherent strain, the mechanisms and the types of reagents that induce these reactions differ. For example, oxetanes are susceptible to ring-opening by both acids and bases due to the polarized C-O bonds. researchgate.net Azetidines can be ring-opened under various conditions, and the nitrogen atom provides a site for further functionalization. nih.gov In contrast, the reactivity of 1,2-dithietes is often dominated by reactions involving the sulfur atoms and the double bond, such as cycloadditions.

Future Research Directions and Unexplored Avenues in 1,2 Dithiete Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of 1,2-dithietes, including 3,4-dimethyl-1,2-dithiete, has historically been challenging due to the inherent strain in the four-membered ring and the propensity for isomerization or decomposition. Current methods often suffer from low yields, limited substrate scope, or harsh reaction conditions. A significant future research direction lies in the development of more efficient and versatile synthetic strategies.

One promising avenue is the exploration of catalytic methods . The development of transition-metal catalysts could enable milder reaction conditions and provide greater control over the formation of the dithiete ring. Research into catalysts that can facilitate the direct sulfur transfer to alkynes or other suitable precursors could lead to more atom-economical and scalable syntheses.

Furthermore, the application of photochemical and flow synthesis techniques presents an exciting opportunity. dntb.gov.uaspringerprofessional.devapourtec.comchim.it Photochemical methods could provide a clean and efficient means of inducing the cyclization to form the 1,2-dithiete ring, potentially from novel precursors. chemistryworld.com Continuous-flow processing offers advantages in terms of safety, scalability, and precise control over reaction parameters, which could be particularly beneficial for handling the often unstable intermediates involved in dithiete synthesis. dntb.gov.uaspringerprofessional.devapourtec.com The combination of photochemistry and flow technology could open up new, highly efficient pathways to 3,4-dimethyl-1,2-dithiete and its derivatives.

Future efforts should also focus on the design and synthesis of novel precursors that are more amenable to conversion into the 1,2-dithiete core. This could involve the development of new protecting group strategies or the use of pre-organized substrates that facilitate the ring-closing step.

A summary of potential future synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Synthesis | Milder reaction conditions, improved selectivity, higher yields. | Development of novel transition-metal or organocatalysts for sulfur transfer reactions. |

| Photochemical Synthesis | Clean energy source, potential for novel reaction pathways. chemistryworld.com | Identification of suitable photosensitive precursors and optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety, scalability, and process control. dntb.gov.uaspringerprofessional.devapourtec.com | Adaptation of existing synthetic routes to continuous-flow systems and development of integrated purification methods. |

| Novel Precursors | Improved reaction efficiency and substrate scope. | Design and synthesis of precursors with tailored reactivity for dithiete formation. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A detailed understanding of the reaction mechanisms governing the formation, isomerization, and reactivity of 1,2-dithietes is crucial for their rational application in synthesis and materials science. While steady-state spectroscopic and computational methods have provided valuable insights, the highly dynamic nature of these molecules necessitates the use of advanced techniques capable of probing chemical processes on extremely short timescales.

Femtosecond transient absorption spectroscopy is a powerful tool for observing the real-time evolution of molecular structures during a chemical reaction. mdpi.com By employing ultrashort laser pulses, it is possible to initiate a reaction and then probe the subsequent changes in the electronic structure of the molecule with femtosecond resolution. mdpi.com This technique could be instrumental in directly observing the transition states and short-lived intermediates involved in the photochemical ring-opening of 3,4-dimethyl-1,2-dithiete to its corresponding α-dithione. nih.gov Such studies would provide unprecedented detail about the dynamics of sulfur-sulfur bond cleavage and the subsequent structural rearrangements. rsc.orghw.ac.uk

Furthermore, time-resolved photoelectron imaging can provide complementary information about the electronic and geometric changes that occur during a photochemical reaction. hw.ac.uk By analyzing the kinetic energy and angular distribution of photoejected electrons, it is possible to map the evolution of the molecule's electronic states and track its motion along the reaction coordinate. hw.ac.uk Applying this technique to 3,4-dimethyl-1,2-dithiete could reveal the intricate interplay between electronic and nuclear dynamics that governs its photochemical fate.

The insights gained from these advanced spectroscopic studies will be invaluable for refining our understanding of dithiete reactivity and for the rational design of new dithiete-based systems with tailored photophysical and photochemical properties.

Theoretical Predictions of Undiscovered Dithiete Reactivity

Computational chemistry, particularly Density Functional Theory (DFT) , has emerged as an indispensable tool for predicting the reactivity of novel and challenging molecular systems. researchgate.netchemrxiv.orgmdpi.commdpi.comresearchgate.net In the context of 3,4-dimethyl-1,2-dithiete, theoretical calculations can guide the exploration of undiscovered reaction pathways and predict the feasibility of new chemical transformations.

One area of significant potential is the prediction of novel cycloaddition reactions . While some cycloaddition reactions of 1,2-dithietes are known, a systematic theoretical investigation could uncover new modes of reactivity with a wider range of dienophiles and dipolarophiles. mdpi.commdpi.comresearchgate.net DFT calculations can be used to determine the activation barriers and reaction energies for these potential transformations, thereby identifying the most promising candidates for experimental investigation.

Furthermore, theoretical studies can shed light on the potential for 3,4-dimethyl-1,2-dithiete to participate in pericyclic reactions beyond simple ring-opening. The strained four-membered ring and the presence of the sulfur-sulfur bond could enable unique electrocyclic or sigmatropic rearrangements that have not yet been considered. Computational modeling can map out the potential energy surfaces for these reactions and identify the key transition states and intermediates. researchgate.netchemrxiv.org

Another exciting frontier is the use of computational methods to predict the reactivity of 3,4-dimethyl-1,2-dithiete with unconventional reaction partners . This could include reactions with organometallic complexes, radical species, or other highly reactive intermediates. Theoretical predictions can provide a rational basis for designing experiments to explore these uncharted areas of dithiete chemistry.

The predictive power of computational chemistry will be instrumental in guiding the future discovery of new reactions and applications for 3,4-dimethyl-1,2-dithiete, accelerating the pace of innovation in this field. mit.edunih.govescholarship.org

Role of 1,2-Dithietes as Intermediates in Complex Reaction Sequences

The transient nature of many 1,2-dithietes suggests that they may play a crucial, yet often unseen, role as intermediates in more complex reaction sequences. Uncovering these hidden pathways is a key area for future research.

One potential role for 3,4-dimethyl-1,2-dithiete is as an intermediate in the synthesis of other sulfur-containing heterocycles . For example, the reaction of certain alkynes with elemental sulfur is proposed to proceed through a 1,2-dithiete intermediate, which then undergoes further reactions to form thiophenes or other products. researchgate.netnih.govresearchgate.netresearchgate.net Targeted mechanistic studies, including trapping experiments , could provide direct evidence for the intermediacy of 3,4-dimethyl-1,2-dithiete in such transformations. nih.gov By using highly reactive trapping agents, it may be possible to intercept the transient dithiete before it can proceed to the final product, thereby confirming its role in the reaction mechanism.

Future research could also explore the possibility of generating and utilizing 3,4-dimethyl-1,2-dithiete in situ to effect novel chemical transformations. By carefully controlling the reaction conditions, it may be possible to generate the dithiete as a transient species that can then be immediately reacted with another substrate in a one-pot procedure. This approach could provide access to complex molecular architectures that would be difficult to synthesize using conventional methods.

The table below outlines potential areas for investigating the role of 3,4-dimethyl-1,2-dithiete as a reaction intermediate.

| Research Area | Experimental Approach | Potential Outcome |

| Thiophene (B33073) Synthesis | Trapping experiments with dienophiles during the reaction of 2-butyne (B1218202) with sulfur. researchgate.netnih.govresearchgate.netresearchgate.net | Direct observation of a trapped adduct of 3,4-dimethyl-1,2-dithiete, confirming its intermediacy. |

| Novel Heterocycle Synthesis | In situ generation of 3,4-dimethyl-1,2-dithiete in the presence of various unsaturated substrates. | Discovery of new cascade reactions leading to complex sulfur-containing heterocycles. |

| Mechanistic Studies | Isotopic labeling studies and kinetic analysis of reactions proposed to involve dithiete intermediates. | Elucidation of detailed reaction mechanisms and the precise role of 3,4-dimethyl-1,2-dithiete. |

By systematically investigating the potential for 3,4-dimethyl-1,2-dithiete to act as a reactive intermediate, chemists can unlock new synthetic strategies and gain a deeper understanding of the complex chemistry of organosulfur compounds.

Q & A

What are the established synthetic routes for 3,4-dimethyl-1,2-dithiete, and what spectroscopic methods are used for its characterization?

Basic Research Question

Synthesis of 3,4-dimethyl-1,2-dithiete typically involves the thermal rearrangement of α-dithiones. For example, 2,3-di(1-adamantyl)ethanedithione rearranges quantitatively to 3,4-di(1-adamantyl)-1,2-dithiete under controlled conditions, with kinetic parameters (ΔH = 17.6 kcal·mol⁻¹, ΔS = -23.0 cal·K⁻¹·mol⁻¹) determined via Eyring analysis . Characterization employs:

- NMR spectroscopy for structural elucidation of substituents.

- UV/Vis and Raman spectroscopy to confirm electronic transitions and S–S bond vibrations.

- Mass spectrometry to observe fragmentation patterns (e.g., cleavage to ethylene and cation radicals) .

How does the molecular structure of 3,4-dimethyl-1,2-dithiete influence its stability under thermal conditions?

Basic Research Question

The planar, conjugated 1,2-dithiete ring confers partial aromaticity, stabilizing the compound. However, steric hindrance from substituents (e.g., adamantyl or methyl groups) can modulate stability. For instance, 3,4-di(1-adamantyl)-1,2-dithiete exhibits a Gibbs free energy (ΔG = 24.4 kcal·mol⁻¹) that favors its formation from ethanedithione but also makes it prone to fragmentation at elevated temperatures . Computational studies using rotational constants from microwave spectroscopy and ab initio methods refine structural parameters (e.g., S–S bond length: ~2.05 Å), aiding stability predictions .

What experimental strategies resolve contradictions in reported stability data for 1,2-dithietes?

Advanced Research Question

Discrepancies in stability often arise from substituent effects and solvent interactions. For example, 3,4-bis(trifluoromethyl)-1,2-dithiete is stable as a solid but fragments in the gas phase . To address contradictions:

- Variable-temperature NMR monitors equilibria between dithietes and α-dithiones in solution .

- Kinetic trapping (e.g., rapid cooling or matrix isolation) isolates metastable intermediates.

- High-level DFT calculations validate experimental observations, such as the influence of electron-withdrawing groups on ring strain .

How can kinetic parameters of thermal rearrangement reactions involving 1,2-dithietes be experimentally determined?

Advanced Research Question

The Eyring equation is applied to derive ΔH, ΔS, and ΔG from rate constants measured at multiple temperatures. For example:

-

Isothermal kinetic studies track the conversion of 2,3-di(1-adamantyl)ethanedithione to 3,4-di(1-adamantyl)-1,2-dithiete via UV/Vis spectroscopy.

-

Parameter Value ΔH 17.6 ± 0.2 kcal·mol⁻¹ ΔS -23.0 ± 0.7 cal·K⁻¹·mol⁻¹ ΔG (298 K) 24.4 ± 0.4 kcal·mol⁻¹

What computational approaches resolve ambiguities in the molecular geometry of 1,2-dithietes?

Advanced Research Question

When experimental data (e.g., X-ray crystallography) is unavailable, ab initio methods and rotational constants from microwave spectroscopy are combined. For 1,2-dithiete:

- B3LYP/6-311++G(d,p) optimizes geometry, predicting bond angles and lengths.

- Rotational constants (e.g., A, B, C) from microwave spectra constrain structural models, validated against related four-membered rings .

What are the mechanistic considerations for the oxidative addition of 3,4-dimethyl-1,2-dithiete to low-valent metal complexes?

Advanced Research Question

Reactions with metals (e.g., Pd⁰, Pt⁰) proceed via S–S bond cleavage to form dithiolate complexes. Key steps:

Oxidative addition : The dithiete coordinates to the metal center, followed by S–S bond rupture.

Structural analysis : Single-crystal XRD of Pd(PPh₃)₂(S₂C₂R₂) complexes reveals square-planar geometry with Pd–S bonds (~2.27 Å) and tetrahedral distortion .

Steric effects : Bulky substituents (e.g., tert-butyl) influence reaction rates and product stability .

How do solution-phase equilibria between α-dithiones and 1,2-dithietes affect isolation protocols?

Basic Research Question

In solution, α-dithiones (e.g., 3,4-dimethyl-α-dithione) equilibrate with their dithiete isomers. To isolate 3,4-dimethyl-1,2-dithiete:

- Low-temperature crystallization shifts equilibrium toward the dithiete.

- Lewis acid additives (e.g., BF₃) stabilize the dithiete via coordination .

What role do 1,2-dithietes play in the synthesis of dithiolene metal complexes?

Advanced Research Question

1,2-Dithietes serve as precursors for dithiolene ligands in magnetic and optical materials. For example:

- Bis(trifluoromethyl)-1,2-dithiete reacts with metals (e.g., Ni, Pt) to form bis(dithiolene) complexes.

- Mechanistic studies show that electron-deficient dithietes facilitate oxidative addition, while steric bulk dictates regioselectivity .

What analytical challenges arise in characterizing 1,2-dithietes with labile substituents?

Advanced Research Question

Labile groups (e.g., methyl) complicate characterization due to:

- Thermal degradation : Fragmentation during mass spectrometry produces ions like thioacylium (R–C≡S⁺).

- Dynamic NMR effects : Rapid equilibria broaden signals, requiring low-temperature (< -40°C) or solid-state NMR .

How are thermodynamic properties (e.g., heat capacity, entropy) of 1,2-dithietes derived experimentally?

Basic Research Question

Ideal-gas thermodynamic data are computed using:

- Statistical mechanics with rotational/vibrational constants from spectroscopy.

- Group additivity for estimating ΔfH° and S° when experimental data is sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.